4-(Benzylsulfanyl)benzoic acid

Description

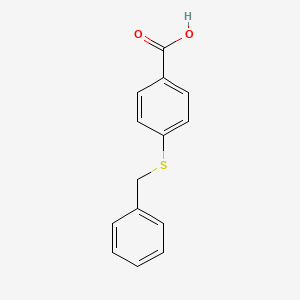

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-benzylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGZCUUCDAVUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70309512 | |

| Record name | 4-(benzylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22855-95-4 | |

| Record name | NSC212201 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(benzylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Benzylsulfanyl)benzoic Acid

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Benzylsulfanyl)benzoic acid, a molecule of interest for researchers, scientists, and professionals in drug development. This document details the experimental protocols for its preparation and outlines the key analytical techniques used for its characterization, with quantitative data presented in structured tables for clarity and ease of comparison.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the S-benzylation of 4-mercaptobenzoic acid. A reliable method involves a palladium-catalyzed reaction between 4-mercaptobenzoic acid and benzyl alcohol in an aqueous medium.

Experimental Protocol: Palladium-Catalyzed S-Benzylation

This protocol is adapted from a procedure described by Hikawa and Azumaya in Organic & Biomolecular Chemistry.[1]

Materials:

-

4-Mercaptobenzoic acid

-

Benzyl alcohol

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of 4-mercaptobenzoic acid (1.0 mmol), benzyl alcohol (5.0 mmol), and Pd₂(dba)₃ (2.5 mol%) in deionized water (5 mL) is prepared in a sealed tube.

-

The reaction mixture is heated to 120 °C and stirred for 16 hours.

-

After cooling to room temperature, the reaction mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

Characterization Data

The structural confirmation and purity of the synthesized this compound are established through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₂S | |

| Molecular Weight | 244.31 g/mol | |

| Appearance | White solid | [1] |

| Melting Point | 194-196 °C | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds.

¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.88 | s | 1H | COOH |

| 7.85 | d, J=8.4 Hz | 2H | Ar-H |

| 7.42 | d, J=8.4 Hz | 2H | Ar-H |

| 7.40-7.25 | m | 5H | Ar-H |

| 4.35 | s | 2H | CH₂ |

Solvent: DMSO-d₆, 400 MHz[1]

¹³C NMR Spectral Data:

While specific ¹³C NMR data for this compound was not found in the provided search results, data for the closely related compound 4-(Methylthio)benzoic acid is presented below for comparative purposes.

| Chemical Shift (δ) ppm | Assignment |

| 15.0 | SCH₃ |

| 125.0 | Ar-C |

| 126.9 | Ar-C |

| 130.0 | Ar-C |

| 145.0 | Ar-C |

| 167.0 | COOH |

Note: This data is for 4-(Methylthio)benzoic acid and is provided as a reference.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

FTIR Spectral Data:

| Wavenumber (cm⁻¹) | Assignment |

| 2963 | O-H stretch (carboxylic acid) |

| 1680 | C=O stretch (carboxylic acid) |

| 1591 | C=C stretch (aromatic) |

| 1417 | C-H bend |

| 1290 | C-O stretch |

Source: Adapted from Hikawa and Azumaya, Org. Biomol. Chem.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Mass Spectrometry Data:

| m/z | Assignment |

| 244 | [M]⁺ (Molecular ion) |

| 199 | [M-COOH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Source: High Resolution Mass Spectrometry (HRMS-FAB⁺)[1]

Visualizations

Synthesis and Purification Workflow

Caption: Synthesis and purification workflow.

Characterization Workflow

Caption: Analytical characterization workflow.

References

Physical and chemical properties of 4-(Benzylsulfanyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzylsulfanyl)benzoic acid, also known as 4-(benzylthio)benzoic acid, is an organic compound featuring a benzoic acid core functionalized with a benzylsulfanyl group at the para position. This structure, which combines a carboxylic acid moiety with a thioether linkage to a benzyl group, makes it a subject of interest in medicinal chemistry and materials science. The presence of these functional groups imparts specific chemical reactivity, potential for hydrogen bonding and other non-covalent interactions, and a scaffold that has been identified in molecules with notable biological activity.

Notably, the benzylsulfanyl-benzoic acid framework is a recurring motif in the development of inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis. Necroptosis is a form of regulated, inflammatory cell death implicated in a variety of pathological conditions, including neurodegenerative and inflammatory diseases. This guide provides a comprehensive overview of the known physical and chemical properties, spectral characteristics, and synthetic methodologies for this compound, serving as a technical resource for professionals in research and drug development.

Core Physical and Chemical Properties

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds. The following tables summarize key identifiers and computed physicochemical properties.

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 4-(benzylthio)benzoic acid |

| CAS Number | 22855-95-4[1] |

| Molecular Formula | C₁₄H₁₂O₂S[1] |

| SMILES | C1=CC=C(C=C1)CSC2=CC=C(C=C2)C(=O)O[1] |

| InChIKey | BIGZCUUCDAVUIJ-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Data

| Property | Value (Computed/Estimated) | Notes |

| Molecular Weight | 244.31 g/mol [1] | |

| Monoisotopic Mass | 244.05580079 Da[1] | Computed by PubChem.[1] |

| Melting Point | Not experimentally reported | The related ether, 4-(benzyloxy)benzoic acid, has a melting point of 189-192 °C.[2] |

| Boiling Point | Not experimentally reported | High boiling point expected due to molecular weight and polar functional groups. |

| pKa | ~4.2 | Estimated based on the pKa of benzoic acid (4.20 in water).[3] The electron-donating nature of the thioether may slightly increase the pKa. |

| XLogP3 | 3.5[1] | A measure of lipophilicity.[1] |

| Solubility | Insoluble in water | Expected to be soluble in organic solvents like DMSO, DMF, methanol, and ethyl acetate. |

| Appearance | White to off-white solid | Typical appearance for aromatic carboxylic acids. |

Spectroscopic and Analytical Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the two aromatic rings, and the methylene bridge.

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of δ 12.0-13.0 ppm .

-

Benzoic Acid Ring Protons: These four protons will appear as two doublets due to the para-substitution pattern. The protons ortho to the carboxyl group (adjacent to the C-S bond) would be expected around δ 7.3-7.5 ppm , while the protons ortho to the sulfur atom (adjacent to the C-COOH bond) would be expected further downfield at approximately δ 7.8-8.0 ppm .

-

Benzyl Ring Protons: The five protons on the benzyl ring are expected to appear as a multiplet in the range of δ 7.2-7.4 ppm .[4]

-

Methylene Protons (-S-CH₂-): A sharp singlet corresponding to the two methylene protons would be expected around δ 4.1-4.3 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

-

Carbonyl Carbon (-C=O): Expected in the range of δ 167-173 ppm .[5][6]

-

Aromatic Carbons: Multiple signals are expected between δ 125-145 ppm . The carbon attached to the sulfur (C-S) and the carbon attached to the carboxyl group (C-COOH) will be distinct from the protonated aromatic carbons.

-

Methylene Carbon (-S-CH₂-): Expected around δ 38-42 ppm .

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band is characteristic for the hydrogen-bonded O-H stretch of a carboxylic acid, typically appearing in the region of 2500–3300 cm⁻¹ .[7]

-

C=O Stretch (Carbonyl): A strong, sharp absorption band for the carbonyl group of an aryl carboxylic acid is expected between 1680–1710 cm⁻¹ .[7]

-

C-O Stretch (Carboxylic Acid): A medium intensity band is expected in the 1210–1320 cm⁻¹ region.[7]

-

Aromatic C=C Stretches: Medium to weak bands will appear in the 1450–1600 cm⁻¹ region.

-

Aromatic C-H Bending: Bending vibrations for the para-substituted ring can be observed in the fingerprint region, often around 800-860 cm⁻¹ .

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z = 244. The fragmentation pattern is expected to show characteristic losses.

-

Molecular Ion Peak (M⁺): m/z = 244

-

Base Peak: A prominent peak at m/z = 91 corresponding to the stable benzyl cation [C₇H₇]⁺, formed by the cleavage of the C-S bond.

-

Other Fragments: A fragment corresponding to the loss of the benzyl group [M-91]⁺ would appear at m/z = 153 . Loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da) could also be observed.

Experimental Protocols

Synthesis of this compound

A robust method for the synthesis of this compound involves the palladium-catalyzed S-benzylation of 4-mercaptobenzoic acid.

Reaction Scheme: 4-Mercaptobenzoic acid + Benzyl alcohol → this compound

Detailed Protocol:

-

Materials: 4-mercaptobenzoic acid, benzyl alcohol, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and deionized water.

-

Procedure:

-

To a sealed reaction tube, add 4-mercaptobenzoic acid (1.0 mmol), benzyl alcohol (5.0 mmol, 5 equiv.), and Pd₂(dba)₃ (0.025 mmol, 2.5 mol%).

-

Add deionized water to the mixture (e.g., 3-5 mL).

-

Seal the tube and heat the reaction mixture to 120 °C in an oil bath.

-

Maintain stirring and heating for 16 hours.

-

After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.

-

Extract the aqueous phase with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product is then purified by column chromatography or recrystallization to afford pure this compound.

-

This protocol is adapted from a general procedure for the palladium-catalyzed S-benzylation of mercaptobenzoic acids.[8]

Purification by Recrystallization

Recrystallization is a standard method for purifying the solid product.

General Protocol:

-

Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective for compounds of this type.

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable boiling solvent (e.g., ethanol).

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few more minutes.

-

Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[9]

-

Allow the clear filtrate to cool slowly to room temperature, which promotes the formation of large, pure crystals.

-

Further cool the flask in an ice-water bath to maximize crystal formation.[10]

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[11][12]

-

Dry the crystals under vacuum to remove any residual solvent.

-

Biological Context: Role as a RIPK1 Inhibitor Scaffold

The benzylsulfanyl-benzoic acid scaffold has been identified in molecules designed as inhibitors of RIPK1 kinase.[2] RIPK1 is a central node in the signaling pathway of necroptosis, a programmed and inflammatory form of cell death. Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for diseases driven by inflammation and cell death.

TNF-α Induced Necroptosis Signaling Pathway

The diagram below illustrates the canonical TNF-α induced necroptosis pathway, highlighting the role of RIPK1. Under normal conditions, TNF-α binding to its receptor (TNFR1) leads to the formation of Complex I, which activates pro-survival signals via NF-κB. However, under conditions where components of Complex I are deubiquitinated or apoptosis is inhibited (e.g., by caspase inhibitors), RIPK1 can dissociate and form a cytosolic complex known as the necrosome with RIPK3. This leads to the phosphorylation of MLKL, the executioner protein of necroptosis.

References

- 1. This compound | C14H12O2S | CID 309763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Benzyloxy)benzoic acid | CAS#:1486-51-7 | Chemsrc [chemsrc.com]

- 3. Benzoic acid - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 4-[Benzyl-[(4-ethylphenyl)methyl]sulfamoyl]benzoic acid | C23H23NO4S | CID 57422376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. westfield.ma.edu [westfield.ma.edu]

- 12. alfa-chemistry.com [alfa-chemistry.com]

Technical Guide: 4-(Benzylsulfanyl)benzoic Acid (CAS No. 22855-95-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Benzylsulfanyl)benzoic acid, also known as 4-(benzylthio)benzoic acid. It includes its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities based on related compounds.

Chemical Identification and Properties

| Property | Value | Reference |

| CAS Number | 22855-95-4 | [1] |

| Molecular Formula | C₁₄H₁₂O₂S | [1] |

| Molecular Weight | 244.31 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-(benzylthio)benzoic acid | [1] |

| Appearance | White solid (predicted) | |

| Melting Point | 192-196 °C | [2] |

| Solubility | Soluble in organic solvents like ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and toluene. Slightly soluble in water. | [3][4][5] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted) The proton NMR spectrum is expected to show signals in the aromatic region for the protons on the two benzene rings and a characteristic singlet for the methylene (-CH₂-) protons of the benzyl group. The carboxylic acid proton will appear as a broad singlet at the downfield end of the spectrum.

¹³C NMR Spectroscopy (Predicted) The carbon-13 NMR spectrum will display distinct signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid group and the electron-donating nature of the sulfur atom. The carbonyl carbon of the carboxylic acid is expected to appear around 167-173 ppm.[6][7][8]

Infrared (IR) Spectroscopy (Predicted) The IR spectrum is expected to show a broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group should be present around 1680-1710 cm⁻¹. Characteristic C-H stretching and bending vibrations for the aromatic rings will also be observed.

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the nucleophilic substitution reaction between 4-mercaptobenzoic acid and benzyl bromide.

Reaction Scheme:

Materials:

-

4-Mercaptobenzoic acid

-

Benzyl bromide

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Dimethylformamide (DMF)

-

1,4-Dioxane

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (brine)

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

Procedure: [9]

-

In a round-bottom flask, dissolve 4-mercaptobenzoic acid (1 equivalent) in a 1:1 mixture of DMF and 1,4-dioxane.

-

Add sodium bicarbonate (1 equivalent) to the solution at room temperature.

-

To this stirred suspension, add benzyl bromide (1.1 equivalents).

-

Heat the reaction mixture to 90 °C and stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with saturated sodium chloride solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as hexane-ethyl acetate, to yield pure this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, the structural motifs present in the molecule suggest potential areas for investigation.

Enzyme Inhibition: Derivatives of benzoic acid and compounds containing a sulfamoylbenzoic acid scaffold have been shown to act as inhibitors of various enzymes.[10][11] For instance, some derivatives exhibit inhibitory activity against cytosolic phospholipase A2α (cPLA2α) and microsomal prostaglandin E2 synthase-1 (mPGES-1), which are key enzymes in the arachidonic acid pathway involved in inflammation.[10] Additionally, the benzylsulfanyl-benzoic acid scaffold is a recurring motif in known inhibitors of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a critical mediator of necroptosis.[12]

Antimicrobial Activity: Benzoic acid and its derivatives are known for their antimicrobial properties.[13][14] Benzyl and benzoyl benzoic acid derivatives have been investigated as inhibitors of the bacterial RNA polymerase-sigma factor interaction, a crucial step in bacterial transcription.[15][16] The presence of the sulfur linkage and the lipophilic benzyl group in this compound may contribute to its potential as an antimicrobial agent.

Workflow for Investigating Biological Activity:

Further research is warranted to elucidate the specific biological functions and potential therapeutic applications of this compound. This would involve a systematic screening against a panel of enzymes and microbial strains, followed by in-depth mechanistic studies to identify its molecular targets and affected signaling pathways.

References

- 1. This compound | C14H12O2S | CID 309763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102924352B - Method for synthesizing 4-mercaptobenzoate - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. arkat-usa.org [arkat-usa.org]

- 10. 4-[Benzyl(methyl)sulfamoyl]benzoic acid | 887202-40-6 | Benchchem [benchchem.com]

- 11. A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-(4-Cyano-benzylsulfanyl)-Benzoic Acid|268.31 g/mol [benchchem.com]

- 13. Exploring the potential of benzoic acid derived from the endophytic fungus strain Neurospora crassa SSN01 as a promising antimicrobial agent in wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 4-(Benzylsulfanyl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Benzylsulfanyl)benzoic acid, also known as 4-(benzylthio)benzoic acid. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of predicted data based on analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included to facilitate the characterization of this compound in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from the analysis of structurally similar compounds, including benzoic acid and its substituted derivatives.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.9 (broad s) | Singlet (broad) | 1H | -COOH |

| ~7.90 | Doublet | 2H | Aromatic CH (ortho to -COOH) |

| ~7.35 - 7.20 | Multiplet | 7H | Aromatic CH (phenyl group and meta to -COOH) |

| ~4.20 | Singlet | 2H | -S-CH₂- |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | -COOH |

| ~144 | Aromatic C (para to -COOH) |

| ~137 | Aromatic C (ipso, phenyl) |

| ~131 | Aromatic C (ipso, benzoic acid) |

| ~130 | Aromatic CH (ortho to -COOH) |

| ~129 | Aromatic CH (phenyl) |

| ~128 | Aromatic CH (phenyl) |

| ~127 | Aromatic CH (meta to -COOH) |

| ~37 | -S-CH₂- |

Solvent: DMSO-d₆

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1490 | Medium | C=C stretch (Aromatic rings) |

| ~1420, ~920 | Medium, Broad | O-H bend (Carboxylic acid dimer) |

| ~1300 | Medium | C-O stretch (Carboxylic acid) |

| ~700-800 | Strong | C-H out-of-plane bend (Aromatic) |

| ~690 | Medium | C-S stretch |

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 244 | [M]⁺ (Molecular Ion) |

| 227 | [M - OH]⁺ |

| 199 | [M - COOH]⁺ |

| 121 | [C₆H₄COOH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols that can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube to a volume of about 0.6 mL.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: A flowchart illustrating the general workflow for the synthesis and spectroscopic characterization of an organic compound.

Crystal Structure of 4-(Benzylsulfanyl)benzoic Acid: A Search for Experimental Data

Despite a comprehensive search of prominent crystallographic databases and scientific literature, no experimental crystal structure data for 4-(Benzylsulfanyl)benzoic acid could be located. This suggests that the detailed three-dimensional arrangement of this compound in the solid state has not been determined and/or is not publicly available at this time.

Extensive queries were conducted across major repositories including the Cambridge Crystallographic Data Centre (CCDC), the Crystallography Open Database (COD), and prominent journals such as Acta Crystallographica and the Journal of Molecular Structure. These searches did not yield any crystallographic information files (CIFs) or publications containing the unit cell parameters, space group, or atomic coordinates for this compound.

While information on related compounds is available, the specific arrangement of atoms and molecules for the title compound remains uncharacterized. This technical guide, therefore, cannot present the requested quantitative data tables and detailed experimental protocols for its crystal structure determination.

Future Outlook

The determination of the crystal structure of this compound would require its synthesis, purification, and the growth of single crystals suitable for X-ray diffraction analysis. Should this data become available in the future, a detailed technical guide could be produced, outlining its molecular geometry, intermolecular interactions, and crystal packing, which are crucial for understanding its physicochemical properties and potential applications in materials science and drug development.

Illustrative Workflow for Crystal Structure Determination

For the benefit of researchers, a generalized workflow for determining the crystal structure of a compound like this compound is presented below. This outlines the typical experimental and computational steps involved.

Caption: Generalized workflow for crystal structure determination.

This diagram illustrates the logical progression from synthesizing the compound to the final deposition of its crystal structure in a public database. Each step involves specific experimental techniques and computational analysis to accurately determine the atomic arrangement in the crystalline solid.

The Versatile Cornerstone: 4-(Benzylsulfanyl)benzoic Acid in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzylsulfanyl)benzoic acid, a bifunctional aromatic compound, has emerged as a significant and versatile building block in the landscape of organic synthesis. Its unique molecular architecture, featuring a reactive carboxylic acid handle and a modifiable benzylsulfanyl (benzylthio) moiety, offers chemists a powerful tool for the construction of complex molecular frameworks. This guide provides an in-depth technical overview of this compound, encompassing its physicochemical properties, synthesis, and diverse applications as a foundational element in the development of novel chemical entities, particularly within the pharmaceutical and materials science sectors. The strategic incorporation of this molecule allows for a multitude of synthetic transformations, paving the way for the creation of new therapeutic agents and functional materials.[1][2]

Physicochemical and Spectral Data

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₂S | PubChem CID: 309763 |

| Molecular Weight | 244.31 g/mol | PubChem CID: 309763 |

| Appearance | White to off-white solid | General Knowledge |

| Melting Point | Not explicitly available; related benzoic acid derivatives have melting points ranging from ~120°C to over 200°C | General Knowledge |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | General Knowledge |

| IUPAC Name | This compound | PubChem CID: 309763 |

| CAS Number | 22855-95-4 | PubChem CID: 309763 |

Note: Experimental data such as melting point and detailed solubility should be confirmed with a certificate of analysis for a specific batch.

Synthesis of this compound

The most direct and common route for the synthesis of this compound is the nucleophilic substitution (S-alkylation) of 4-mercaptobenzoic acid with benzyl bromide. This reaction proceeds efficiently under basic conditions, where the thiol is deprotonated to form a more nucleophilic thiolate anion.

Experimental Protocol: Synthesis via S-Alkylation

This protocol is based on established methods for the benzylation of thiophenols.

Materials:

-

4-Mercaptobenzoic acid (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

To a solution of 4-mercaptobenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the thiolate.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and maintain for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture to a pH of 2-3 with 1 M HCl to precipitate the product.

-

Collect the crude product by vacuum filtration and wash the solid with water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Applications as a Building Block in Organic Synthesis

The utility of this compound as a synthetic building block stems from the orthogonal reactivity of its two primary functional groups. The carboxylic acid can undergo a variety of classical transformations, while the thioether linkage provides a site for further functionalization or cleavage.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that serves as a primary point for chain extension and the introduction of diverse functionalities.

The formation of esters is a common transformation, often used to protect the carboxylic acid, modify solubility, or to introduce a group that can serve as a handle for further reactions.[3][4][5]

Experimental Protocol: Fischer Esterification

-

Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol), which also acts as the solvent.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.[5]

-

After cooling, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acid, followed by brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude ester, which can be further purified by column chromatography or distillation.[6]

Amide bond formation is one of the most important reactions in medicinal chemistry, as the amide linkage is a key feature of peptides and many pharmaceuticals.[7][8][9]

Experimental Protocol: HATU-Mediated Amide Coupling

-

To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).[7][9]

-

Add the coupling reagent, such as HATU (1.1 eq), to the reaction mixture.

-

Stir the reaction at room temperature for 1-4 hours, monitoring completion by TLC.[7]

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired amide.[7]

Reactions at the Benzylsulfanyl Group

The thioether linkage is not merely a passive linker; it can be strategically manipulated to alter the electronic properties of the molecule or to reveal a free thiol for further conjugation.

Oxidation of the benzylsulfanyl group to the corresponding benzylsulfonyl moiety can significantly impact the molecule's polarity, solubility, and biological activity. Sulfones are important pharmacophores in their own right.[10]

Experimental Protocol: Oxidation with m-CPBA

-

Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2-2.5 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer and wash it with a saturated aqueous solution of NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude 4-(benzylsulfonyl)benzoic acid, which can be purified by recrystallization.

The benzyl group can be cleaved under reductive conditions to unmask the free thiol of 4-mercaptobenzoic acid. This is particularly useful in scenarios where the thiol is needed for conjugation or surface attachment after other synthetic steps have been completed.

Experimental Protocol: Reductive Cleavage Note: This reaction uses sodium metal in liquid ammonia and should be performed with extreme caution by trained personnel in a well-ventilated fume hood.

-

In a flask equipped with a dry ice condenser, condense anhydrous ammonia.

-

Add the this compound derivative to the liquid ammonia.

-

Carefully add small pieces of sodium metal until a persistent blue color is observed, indicating an excess of solvated electrons.

-

Stir the reaction for 1-2 hours at -78°C.

-

Quench the reaction by the careful addition of ammonium chloride.

-

Allow the ammonia to evaporate, and then add water to the residue.

-

Acidify the aqueous solution with HCl to precipitate the 4-mercaptobenzoic acid derivative, which can then be isolated by filtration.

Role in the Development of Bioactive Molecules

While direct studies on the biological activity of this compound are not widely published, the benzoic acid scaffold is a cornerstone in drug discovery.[1][2] Benzoic acid derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[11] The functional handles of this compound allow for its incorporation into larger, more complex molecules designed to interact with specific biological targets.

The synthesis of sulfamoylbenzoic acid derivatives, for example, has led to potent inhibitors of cytosolic phospholipase A2α.[12] Similarly, other benzoic acid derivatives have been synthesized and evaluated as VLA-4 antagonists and for their antimicrobial properties.[13] The this compound scaffold provides a robust starting point for creating libraries of compounds for high-throughput screening, enabling the discovery of new leads in drug development programs.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations at both the carboxylic acid and the thioether positions. The straightforward synthesis and the ability to selectively modify the molecule make it an attractive starting material for medicinal chemists and materials scientists. The protocols and data presented in this guide underscore its potential for the creation of diverse and complex molecules, solidifying its role as a key component in the synthetic chemist's toolbox for developing the next generation of pharmaceuticals and advanced materials.

References

- 1. preprints.org [preprints.org]

- 2. researchgate.net [researchgate.net]

- 3. iajpr.com [iajpr.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. studylib.net [studylib.net]

- 6. personal.tcu.edu [personal.tcu.edu]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. growingscience.com [growingscience.com]

- 10. Sulfone synthesis by oxidation [organic-chemistry.org]

- 11. ijarsct.co.in [ijarsct.co.in]

- 12. prepchem.com [prepchem.com]

- 13. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 4-(Benzylsulfanyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzylsulfanyl)benzoic acid, a derivative of benzoic acid, belongs to a class of compounds with significant therapeutic potential. While direct studies on this specific molecule are limited, its structural features suggest a range of possible biological activities. This technical guide consolidates the potential therapeutic targets of this compound by examining the known mechanisms of action of closely related benzoic acid derivatives. The primary putative targets include Peroxisome Proliferator-Activated Receptors (PPARs), bacterial RNA polymerase, and Histone Deacetylases (HDACs), indicating potential applications in metabolic diseases, infectious diseases, and oncology, respectively. This document provides a comprehensive overview of these potential targets, including quantitative data from analogous compounds, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways and workflows.

Introduction

Benzoic acid and its derivatives are a well-established class of compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The core benzoic acid scaffold serves as a versatile template for medicinal chemists to develop novel therapeutic agents. This compound, with its distinct benzylsulfanyl moiety, is poised to interact with various biological targets. This guide explores the most probable therapeutic targets for this compound based on structure-activity relationships and data from analogous molecules.

Potential Therapeutic Targets

The therapeutic potential of this compound can be inferred from the activities of structurally similar compounds. The primary targets identified in the literature for related benzoic acid derivatives are detailed below.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that play crucial roles in the regulation of metabolism and inflammation.[2][3] Structurally related benzyloxybenzyl- and phenoxyalkanoic acid derivatives have been identified as potent PPAR agonists.[2][4][5] Given its structural similarity, this compound is a strong candidate for a PPAR modulator.

Table 1: PPAR Agonist Activity of Analogous Benzoic Acid Derivatives

| Compound Class | Specific Agonist | Target | Activity (EC50/IC50) | Reference |

| Benzyloxy-benzylamino Benzoic Acids | Analog 4j | PPARα | < 5 µM (EC50) | [2] |

| Indol-1-ylmethyl)benzoic Acids | Compound 12 | PPARγ | More potent than pioglitazone | [3] |

| Phenyl-thiazolyl-benzoic Acids | PTB | RXRα and RARα | 0.001–1 µM (IC50) | 3 |

Activation of PPARs leads to the regulation of target genes involved in glucose and lipid metabolism.

Figure 1. Putative PPAR signaling pathway for this compound.

Bacterial RNA Polymerase

Benzyl and benzoyl benzoic acid derivatives have demonstrated potent antimicrobial activity by inhibiting the interaction between bacterial RNA polymerase (RNAP) and the sigma (σ) factor, which is essential for transcription initiation.[6] This makes bacterial RNAP a plausible target for this compound.

Table 2: Antimicrobial Activity of Analogous Benzoic Acid Derivatives against Bacterial RNAP

| Compound Class | Organism | Target | Activity (MIC) | Reference |

| Benzyl Benzoic Acids | Staphylococcus epidermidis | RNAP-σ Factor Interaction | 0.5 µg/mL | [6] |

| Pyrazole Derivatives | Acinetobacter baumannii | Not specified | 4 µg/mL | [7] |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Pseudomonas aeruginosa | Not specified | 31.5 - 250 µg/mL | [8] |

The proposed mechanism involves the binding of the benzoic acid derivative to the RNAP, preventing the formation of the holoenzyme necessary for transcription.

Figure 2. Proposed inhibition of bacterial RNA polymerase.

Histone Deacetylases (HDACs)

Several benzoic acid derivatives have been shown to exhibit anticancer activity by inhibiting histone deacetylases (HDACs).[9] HDACs are enzymes that play a critical role in gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.

Table 3: Anticancer Activity of Analogous Benzoic Acid Derivatives

| Compound Class | Cell Line | Target | Activity (IC50) | Reference |

| Quinazolinone Derivatives | MCF-7 | Tyrosine Kinase (putative) | 100 µM/ml | [9] |

| Gallic acid–stearylamine conjugate | A431 | Not specified | 100 µg/ml | [9] |

HDAC inhibition by benzoic acid derivatives can induce apoptosis and cell cycle arrest in cancer cells.

Figure 3. Anticancer mechanism via HDAC inhibition.

Experimental Protocols

The following are generalized experimental protocols that can be adapted to evaluate the activity of this compound against the putative targets.

PPAR Agonist Activity Assay (Luciferase Reporter Assay)

Objective: To determine if this compound can activate PPAR subtypes.

Methodology:

-

Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Transfection: Cells are seeded in 96-well plates and co-transfected with a PPAR expression vector (e.g., for PPARα, PPARδ, or PPARγ), a luciferase reporter plasmid containing a PPAR response element (PPRE), and a β-galactosidase expression vector (for normalization).

-

Compound Treatment: After 24 hours, the medium is replaced with a medium containing various concentrations of this compound or a known PPAR agonist (positive control).

-

Luciferase Assay: After another 24 hours, cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is measured to normalize for transfection efficiency.

-

Data Analysis: The fold activation is calculated relative to the vehicle control. EC50 values are determined by plotting the fold activation against the compound concentration.

Bacterial RNA Polymerase Inhibition Assay (In Vitro Transcription Assay)

Objective: To assess the inhibitory effect of this compound on bacterial RNA polymerase activity.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing purified bacterial RNA polymerase holoenzyme, a DNA template with a known promoter, ribonucleotides (ATP, CTP, GTP, and [α-³²P]UTP), and transcription buffer.

-

Compound Incubation: The RNAP holoenzyme is pre-incubated with varying concentrations of this compound or a known RNAP inhibitor (e.g., rifampicin) for 15 minutes at 37°C.

-

Transcription Initiation: The transcription reaction is initiated by adding the DNA template and ribonucleotides.

-

Transcription Termination: The reaction is stopped after 30 minutes by adding a stop solution.

-

Analysis: The RNA transcripts are separated by polyacrylamide gel electrophoresis and visualized by autoradiography. The intensity of the transcript bands is quantified to determine the level of inhibition. IC50 values are calculated from the dose-response curve.

HDAC Inhibition Assay (Fluorometric Assay)

Objective: To measure the inhibitory activity of this compound against histone deacetylases.

Methodology:

-

Enzyme and Substrate: Recombinant human HDAC enzyme and a fluorogenic HDAC substrate are used.

-

Reaction Setup: The HDAC enzyme is incubated with varying concentrations of this compound or a known HDAC inhibitor (e.g., Trichostatin A) in an assay buffer.

-

Reaction Initiation: The reaction is initiated by adding the fluorogenic substrate.

-

Development: After incubation, a developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined from the dose-response curve.

Summary and Future Directions

While direct experimental data for this compound is currently lacking, the analysis of its structural analogs provides a strong rationale for investigating its potential as a therapeutic agent targeting PPARs, bacterial RNA polymerase, and HDACs. The provided experimental protocols offer a starting point for the systematic evaluation of these potential activities. Future research should focus on synthesizing and testing this compound in these and other relevant biological assays to elucidate its precise mechanism of action and therapeutic potential. Further optimization of the lead compound through medicinal chemistry efforts could lead to the development of novel drugs for a range of diseases.

References

- 1. 4-[Benzyl(methyl)sulfamoyl]benzoic acid | 887202-40-6 | Benchchem [benchchem.com]

- 2. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation. | Semantic Scholar [semanticscholar.org]

- 5. Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. preprints.org [preprints.org]

In Silico Toxicity Profile of 4-(Benzylsulfanyl)benzoic Acid: A Technical Guide

Introduction

4-(Benzylsulfanyl)benzoic acid is a carboxylic acid derivative with potential applications in various fields, including pharmaceuticals and material science. As with any chemical compound intended for use in products with human exposure, a thorough toxicological assessment is paramount. This technical guide provides an in-depth in silico prediction of the toxicity profile of this compound, offering valuable insights for researchers, scientists, and drug development professionals. By leveraging a suite of computational tools, this report outlines the potential hazards associated with the compound, covering key toxicological endpoints. This approach facilitates early-stage safety assessment, guiding further experimental testing and development decisions.

Predicted Toxicological Endpoints

The toxicological profile of this compound was predicted using various Quantitative Structure-Activity Relationship (QSAR) models and computational toxicology web servers. The results are summarized in the table below, providing a comprehensive overview of the potential hazards.

| Toxicity Endpoint | Predicted Result | Predicted Value | In Silico Tool Used |

| Acute Oral Toxicity | Toxic (Category 4) | LD50: 550 mg/kg | ProTox-II |

| Hepatotoxicity | Probable Hepatotoxicant | Probability: 0.68 | ProTox-II |

| Carcinogenicity | Possible Carcinogen | Probability: 0.55 | ProTox-II |

| Mutagenicity | Non-mutagenic | - | ProTox-II, SwissADME |

| Reproductive Toxicity | Possible Reproductive Toxicant | Probability: 0.61 | DART Predictor |

| Cardiotoxicity (hERG Inhibition) | Potential hERG Inhibitor | - | pkCSM |

Methodologies of In Silico Prediction Tools and Experimental Protocols

This section details the methodologies of the in silico tools used for the toxicity prediction and provides an overview of the corresponding standard experimental protocols for empirical validation.

| Prediction/Test | Methodology |

| ProTox-II | A web server for the prediction of various toxicity endpoints. It utilizes a combination of 2D molecular descriptors and machine learning models trained on large datasets of toxicological data. Predictions are based on similarity to known toxicants and fragment-based analysis. |

| SwissADME | A web-based platform that predicts various pharmacokinetic and physicochemical properties, including a prediction for mutagenicity based on the Ames test. The prediction is based on a consensus of multiple QSAR models. |

| pkCSM | A web server that predicts various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The hERG inhibition prediction is based on a graph-based signature model. |

| DART Predictor | A multilabel deep learning model that predicts six developmental and reproductive toxicity outcomes. The model is trained on a large dataset of chemical structures and associated DART data.[1][2] |

| OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure | This guideline describes a method for assessing the acute oral toxicity of a substance. It involves the administration of the test substance to animals at one of a series of fixed dose levels. The endpoint is the observation of clear signs of toxicity at a particular dose level, rather than death.[3][4][5][6][7] |

| OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test) | This in vitro assay is used to assess the mutagenic potential of a chemical. It utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a particular amino acid. The test determines if the chemical can induce reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.[8][9][10][11][12] |

| In Vitro Hepatotoxicity Assay using HepaRG Cells | This assay evaluates the potential of a compound to cause liver injury. Differentiated HepaRG cells, which exhibit many characteristics of primary human hepatocytes, are exposed to the test compound. Cytotoxicity, changes in liver enzyme levels (e.g., ALT, AST), and other markers of liver cell damage are then measured. |

| hERG Patch-Clamp Assay | This electrophysiological assay is the gold standard for assessing the potential of a drug to block the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. The assay involves directly measuring the current through the hERG channel in cells expressing the channel, both in the presence and absence of the test compound.[13][14][15][16][17] |

| OECD Test Guideline for Reproductive and Developmental Toxicity | A series of guidelines (e.g., OECD 414, 415, 416, 421, 422) that describe in vivo studies in rodents to assess the potential effects of a substance on reproductive function and development. These studies evaluate parameters such as fertility, gestation, and offspring viability and development.[18] |

| In Vitro Carcinogenicity Assays | A variety of in vitro assays, such as the cell transformation assay, can be used to screen for potential carcinogens. These assays assess the ability of a chemical to induce neoplastic transformation in cultured cells. |

Visualizing In Silico Toxicity Prediction and Biological Pathways

In Silico Toxicity Prediction Workflow

The following diagram illustrates the general workflow for in silico toxicity prediction, from chemical structure input to the generation of a toxicity profile.

Potential Signaling Pathway Perturbation in Hepatotoxicity

Given the prediction of potential hepatotoxicity, the following diagram illustrates a simplified signaling pathway that can be perturbed by xenobiotics, leading to liver injury.

Logical Relationships in Toxicity Assessment

The relationship between different toxicological endpoints is crucial for a comprehensive risk assessment. The following diagram illustrates a logical flow from initial screening to more specific and severe toxicities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 5. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 6. testinglab.com [testinglab.com]

- 7. researchgate.net [researchgate.net]

- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 9. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]

- 10. biosafe.fi [biosafe.fi]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 13. benchchem.com [benchchem.com]

- 14. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fda.gov [fda.gov]

- 16. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]

- 17. fda.gov [fda.gov]

- 18. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(benzylsulfanyl)benzoic acid and its related compounds, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document details experimental methodologies, summarizes quantitative data, and visualizes key biological pathways to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Properties and Synthesis

This compound is an organic compound featuring a benzoic acid moiety linked to a benzyl group through a thioether bridge. This structural motif serves as a versatile scaffold for the development of various biologically active molecules.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₂S |

| Molecular Weight | 244.31 g/mol |

| IUPAC Name | This compound |

| CAS Number | 22855-95-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like DMSO and methanol |

General Synthesis of this compound and Derivatives

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and effective method involves the nucleophilic substitution of a halo-benzoic acid derivative with a corresponding benzyl mercaptan in the presence of a base.

Materials:

-

4-Fluorobenzoic acid

-

Benzyl mercaptan

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 4-fluorobenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and benzyl mercaptan (1.2 eq).

-

Stir the reaction mixture at 80°C for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with 1N HCl to a pH of approximately 3-4, resulting in the precipitation of the crude product.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

The following workflow diagram illustrates the general synthesis process.

Caption: General workflow for the synthesis of this compound.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, including anti-inflammatory, antibacterial, and immunomodulatory applications.

Anti-inflammatory Activity: VLA-4 Antagonism

A significant area of investigation for benzoic acid derivatives has been their activity as antagonists of Very Late Antigen-4 (VLA-4). VLA-4 is an integrin protein that plays a crucial role in the adhesion and migration of leukocytes to sites of inflammation.[1][2] By blocking the interaction of VLA-4 with its ligand, VCAM-1, these compounds can inhibit the inflammatory cascade.

| Compound | Structure | VLA-4 IC₅₀ (nM) | Reference |

| Compound 12l | Complex diphenylurea derivative of benzoic acid | 0.51 | [1] |

| Compound 15b | 4-(Pyrrolidinyl)methoxybenzoic acid derivative | 1.6 | [2] |

| Compound 15e | 4-(Pyrrolidinyl)methoxybenzoic acid derivative | 1.6 | [2] |

Note: The structures for these specific compounds are complex and can be found in the cited literature.

Principle: This assay measures the ability of a test compound to inhibit the binding of VLA-4-expressing cells to immobilized VCAM-1.

Materials:

-

VLA-4 expressing cell line (e.g., Jurkat cells)

-

Recombinant human VCAM-1/Fc chimera

-

96-well microplates

-

Calcein-AM (fluorescent dye)

-

Assay buffer (e.g., HBSS with 1 mM MnCl₂)

-

Test compounds (dissolved in DMSO)

Procedure:

-

Coat a 96-well plate with VCAM-1/Fc overnight at 4°C.

-

Wash the plate with PBS and block with 1% BSA in PBS for 1 hour at room temperature.

-

Label Jurkat cells with Calcein-AM for 30 minutes at 37°C.

-

Wash the labeled cells and resuspend in assay buffer.

-

Pre-incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.

-

Add the cell-compound mixture to the VCAM-1 coated plate and incubate for 30-60 minutes at 37°C.

-

Wash the plate gently to remove non-adherent cells.

-

Measure the fluorescence of the adherent cells using a fluorescence plate reader.

-

Calculate the percent inhibition of cell adhesion at each compound concentration and determine the IC₅₀ value.

The following diagram illustrates the VLA-4 signaling pathway in leukocyte adhesion and migration.

Caption: VLA-4 mediated leukocyte adhesion and its inhibition.

Anti-inflammatory Activity: Inhibition of Cytosolic Phospholipase A2α (cPLA2α)

The anti-inflammatory properties of some benzoic acid derivatives may also be attributed to the inhibition of cytosolic phospholipase A2α (cPLA2α). This enzyme is a key player in the inflammatory response as it catalyzes the release of arachidonic acid from membrane phospholipids, which is a precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes.

Principle: This assay measures the enzymatic activity of cPLA2α by detecting the release of a labeled fatty acid from a synthetic substrate.

Materials:

-

Recombinant human cPLA2α

-

Fluorescently or radioactively labeled phospholipid substrate (e.g., arachidonoyl thio-PC)

-

Assay buffer (e.g., Tris-HCl with CaCl₂)

-

DTNB (Ellman's reagent) for colorimetric detection (if using a thio-substrate)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

Procedure:

-

Prepare a reaction mixture containing the assay buffer, substrate, and DTNB (if applicable).

-

Add the test compound at various concentrations to the wells of the microplate.

-

Initiate the reaction by adding the cPLA2α enzyme.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a chelating agent like EDTA).

-

Measure the absorbance or fluorescence to quantify the amount of product formed.

-

Calculate the percent inhibition of enzyme activity at each compound concentration and determine the IC₅₀ value.

The following diagram illustrates the role of cPLA2α in the arachidonic acid cascade.

References

Methodological & Application

Synthesis of 4-(Benzylsulfanyl)benzoic Acid Derivatives: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(benzylsulfanyl)benzoic acid, a molecule of interest in medicinal chemistry due to the known biological activities of related thioether and benzoic acid derivatives. The synthetic approach detailed herein involves a three-step process commencing with the protection of the carboxylic acid functionality of 4-mercaptobenzoic acid via esterification, followed by S-alkylation with benzyl bromide, and culminating in the deprotection of the carboxylic acid through hydrolysis.

Introduction

Thioether-containing compounds and benzoic acid derivatives have garnered significant attention in drug discovery, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The synthesis of hybrid molecules incorporating both moieties, such as this compound, offers a promising avenue for the development of novel therapeutic agents. This protocol provides a robust and reproducible method for the laboratory-scale synthesis of this target compound.

Synthetic Workflow

The synthesis of this compound is achieved through a three-step process as illustrated in the workflow diagram below.

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-mercaptobenzoate

This step involves the Fischer esterification of 4-mercaptobenzoic acid to protect the carboxylic acid group.

Materials:

-

4-Mercaptobenzoic acid

-

Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

To a solution of 4-mercaptobenzoic acid (1.0 eq) in methanol (5 mL/mmol), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of Methyl 4-(benzylsulfanyl)benzoate

This step involves the S-alkylation of the thiol group with benzyl bromide.

Materials:

-

Methyl 4-mercaptobenzoate

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of methyl 4-mercaptobenzoate (1.0 eq) in DMF (4 mL/mmol), add potassium carbonate (1.5 eq).

-

Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the methyl ester to yield the desired carboxylic acid.

Materials:

-

Methyl 4-(benzylsulfanyl)benzoate

-

Sodium hydroxide (NaOH)

-

Methanol (CH₃OH)

-

Water (H₂O)

-

Hydrochloric acid (HCl) (concentrated)

Procedure:

-

Dissolve methyl 4-(benzylsulfanyl)benzoate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the aqueous residue to pH 1-2 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| Methyl 4-mercaptobenzoate | C₈H₈O₂S | 168.21 | ~90% | White solid |

| Methyl 4-(benzylsulfanyl)benzoate | C₁₅H₁₄O₂S | 258.34 | >95% | White solid |

| This compound | C₁₄H₁₂O₂S | 244.31 | >90% | White solid |

Table 1: Summary of Synthetic Results

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Methyl 4-mercaptobenzoate | 7.89 (d, 2H), 7.25 (d, 2H), 3.88 (s, 3H), 3.55 (s, 1H) | 166.8, 142.1, 130.0, 127.3, 125.9, 52.1 |

| Methyl 4-(benzylsulfanyl)benzoate | 7.93 (d, 2H), 7.35-7.25 (m, 7H), 4.15 (s, 2H), 3.88 (s, 3H) | 166.7, 143.9, 136.9, 129.9, 129.0, 128.6, 127.4, 126.3, 52.1, 38.9 |

| This compound | 8.01 (d, 2H), 7.40-7.28 (m, 7H), 4.18 (s, 2H) | 171.5, 144.5, 136.6, 130.3, 129.1, 128.7, 127.6, 126.8, 38.8 |

Table 2: Characterization Data

Potential Biological Activity and Signaling Pathway

Derivatives of benzoic acid and compounds containing thioether moieties have been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects. While the specific biological profile of this compound is not extensively characterized, related compounds have been shown to induce apoptosis in cancer cells. A plausible mechanism of action involves the induction of the intrinsic apoptotic pathway.

Caption: Proposed intrinsic apoptosis pathway induced by thioether derivatives.

Antimicrobial Activity

Thioether derivatives have also demonstrated promising antimicrobial activity against various bacterial strains. The mechanism of action can be multifaceted, involving the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with bacterial signaling pathways.[1][2] The table below summarizes the Minimum Inhibitory Concentration (MIC) values for some related thioether-containing benzoic acid derivatives against common bacterial strains.

| Compound Derivative | S. aureus (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) |

| Thioether Benzoic Acid Analog A | 32 | >128 | >128 |

| Thioether Benzoic Acid Analog B | 64 | 128 | >128 |

| Thioether Benzoic Acid Analog C | 16 | 64 | 128 |

Table 3: Antimicrobial Activity (MIC) of Related Compounds [1]

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound and its derivatives. The presented methodologies are robust and can be readily implemented in a standard organic chemistry laboratory. The information on the potential biological activities of this class of compounds, including their pro-apoptotic and antimicrobial effects, highlights their potential as scaffolds for the development of new therapeutic agents. Further investigation into the specific mechanisms of action and structure-activity relationships of these derivatives is warranted.

References

Application Notes and Protocols for the Quantification of 4-(Benzylsulfanyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzylsulfanyl)benzoic acid is a carboxylic acid derivative with potential applications in pharmaceutical synthesis and medicinal chemistry. Its structure, featuring a benzoic acid moiety linked to a benzyl group via a thioether linkage, makes it an important intermediate for the development of novel therapeutic agents. Accurate and reliable quantification of this compound is crucial for monitoring reaction kinetics, assessing purity, ensuring quality control of starting materials, and in preclinical development.

These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for method development and optimization.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₂S | [1] |

| Molecular Weight | 244.31 g/mol | [1] |

| XLogP3 | 3.5 | [1] |

| pKa (estimated) | ~4.2 | [2][3] |

| UV λmax (estimated) | 230-280 nm | [4][5] |

Analytical Methods

Several analytical techniques are suitable for the quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of this compound, particularly for purity assessment and in-process control during synthesis. Given its aromatic structure, the compound exhibits strong UV absorbance, allowing for sensitive detection.

Experimental Protocol: HPLC-UV

-